1-[(2,3-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine
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Overview
Description
1-[(2,3-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is a complex organic compound that features a piperidine ring, a phenoxyacetyl group, and a dimethylphenyl group
Preparation Methods
The synthesis of 1-[(2,3-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine typically involves multiple steps. The process begins with the preparation of the piperidine ring, which can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst . The next step involves the introduction of the phenoxyacetyl group, which can be achieved through an acylation reaction using phenoxyacetyl chloride. Finally, the dimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and an appropriate catalyst.
Chemical Reactions Analysis
1-[(2,3-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-[(2,3-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The phenoxyacetyl and dimethylphenyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
1-[(2,3-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine can be compared with other piperidine derivatives such as:
Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.
Pyridine: A similar heterocyclic compound with a nitrogen atom in a six-membered ring but with different chemical properties.
Piperazine: A compound with two nitrogen atoms in a six-membered ring, used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H34N2O2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C22H34N2O2/c1-18-9-8-11-21(19(18)2)26-17-22(25)24-15-7-4-10-20(24)12-16-23-13-5-3-6-14-23/h8-9,11,20H,3-7,10,12-17H2,1-2H3 |
InChI Key |
GCJGRIODXYCGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCCCC2CCN3CCCCC3)C |
Origin of Product |
United States |
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